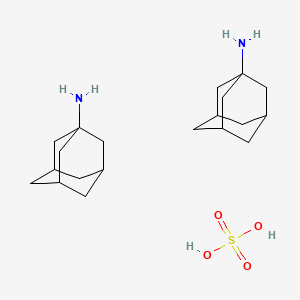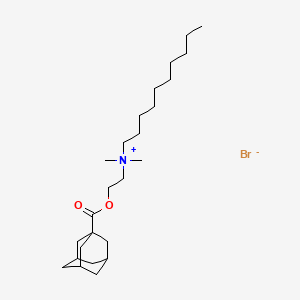
3-(2-Aminoethoxy)propanoic acid
Vue d'ensemble
Description
3-(2-Aminoethoxy)propanoic acid is a compound that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .
Molecular Structure Analysis
The molecular formula of this compound is C5H11NO3 . Its average mass is 133.146 Da and its monoisotopic mass is 133.073898 Da .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 331.5±27.0 °C and its density is predicted to be 1.142±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-(2-Aminoethoxy)propanoic acid and similar compounds have been studied for their roles in chemical synthesis processes. For example, the development of improved synthesis methods for racemic 2-amino-3-(heteroaryl)propanoic acids, which include variations of the core structure of this compound, demonstrates the compound's relevance in chemical synthesis (Kitagawa et al., 2004).
Application in Material Science
- The compound has been explored in the context of material science, particularly in the development of water-soluble resins. A study focusing on the synthesis and properties of water-soluble resins that include tertiary amine oxide side substituents, derived from compounds like 3-(dimethylamino)propanoic acid, highlights its potential in creating innovative materials (An et al., 2015).
Biomedical Research
- In biomedical research, derivatives of this compound are examined for various health-related applications. For instance, the enzymatic preparation of (S)-amino acids from racemic amino acids, using (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid as a key intermediate, demonstrates its role in drug synthesis and development (Chen et al., 2011).
Corrosion Inhibition
- Studies have also explored the use of derivatives of this compound in corrosion inhibition. For example, amino acid-based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and characterized for their efficiency in protecting metals (Srivastava et al., 2017).
Conformational Studies in Chemistry
- The compound has been utilized in conformational studies in chemistry, particularly in the synthesis and conformational studies of dipeptides constrained by disubstituted 3-(aminoethoxy)propionic acid linkers. These studies help in understanding the structural aspects of peptides and their mimics (Reddy et al., 2004).
Catalytic Applications
- The amino-grafted metallosilicate MCM-41 materials, using derivatives of this compound, are being investigated for their catalytic properties in eco-friendly processes (Blasco-Jiménez et al., 2010).
Analytical and Quality Control in Pharmaceutical Research
- The compound and its derivatives are used in analytical and quality control methods in pharmaceutical research, emphasizing their importance in ensuring the quality of active pharmaceutical ingredients (Zubkov et al., 2016).
Safety and Hazards
3-(2-Aminoethoxy)propanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 3-(2-Aminoethoxy)propanoic acid, also known as Amino-PEG2-acid, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The compound facilitates the interaction between these two entities, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of this compound primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the identity of the target protein .
Result of Action
The action of this compound results in the selective degradation of target proteins . This can have various molecular and cellular effects depending on the function of the degraded protein .
Analyse Biochimique
Biochemical Properties
These interactions can influence biochemical reactions in various ways, such as acting as substrates, inhibitors, or activators .
Cellular Effects
Similar compounds have been shown to interact with cell membranes and interfere with signal transduction pathways
Dosage Effects in Animal Models
The effects of different dosages of 3-(2-Aminoethoxy)propanoic acid in animal models have not been reported in the literature. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Propriétés
IUPAC Name |
3-(2-aminoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQVVSMJNBNDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)






